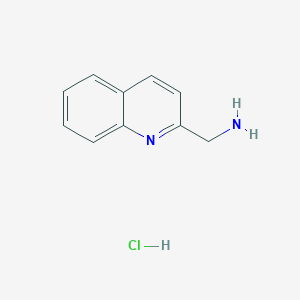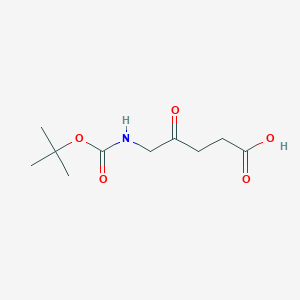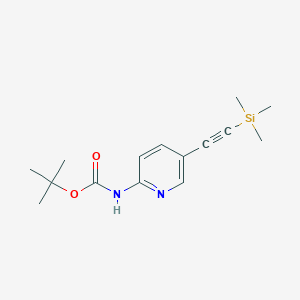
(2-Quinolyl)methylamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of quinoline derivatives can be complex and often involves multi-step reactions. Paper describes the synthesis of new 2-chloro-3-((4-phenyl-1H-1,2,3-triazol-1-yl)methyl)quinoline derivatives using a click chemistry approach. This method involves 1,3-dipolar cycloaddition reactions and has been achieved with high yield. Although not the same compound, the synthesis approach for these derivatives could potentially be adapted for the synthesis of (2-Quinolyl)methylamine hydrochloride.
Molecular Structure Analysis
The molecular structure of quinoline derivatives is crucial for their biological activity. Paper investigates the structural and vibrational aspects of 6,7-dichloro-2-methyl-5,8-quinolinedione using X-ray diffraction and IR spectrum analysis, supplemented by density functional theory (DFT) calculations. These methods could be applied to (2-Quinolyl)methylamine hydrochloride to determine its molecular structure and to predict its biological activity.
Chemical Reactions Analysis
Quinoline derivatives can undergo various chemical reactions, which are essential for their biological function. Paper discusses the reactions of quinoline N-oxides with enamines in the presence of acylating agents, leading to the formation of 2-(2-quinolyl) cyclohexanone. This reaction showcases the reactivity of quinoline derivatives and could provide a basis for understanding the chemical reactions that (2-Quinolyl)methylamine hydrochloride might undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives are influenced by their molecular structure. The introduction of different substituents can significantly affect these properties, as seen in paper , where the introduction of a methyl group at the C-2 position affected the crystal structure and formation of hydrogen bonds. These findings suggest that the physical and chemical properties of (2-Quinolyl)methylamine hydrochloride would need to be analyzed in the context of its specific substituents and molecular geometry.
Aplicaciones Científicas De Investigación
In Situ Fluorescent Labeling
(2-Quinolyl)methylamine hydrochloride has been utilized in the development of a fluorescent labeling probe for monitoring highly volatile methylamine. This probe, designed using 8-(4,6-dichloro-1,3,5-triazinoxy)quinoline, enables the labeling of spectroscopically inert methylamine, leading to significant changes in fluorescence properties. This application is particularly useful in measuring methylamine released during the hydrolysis of N-methylcarbamates such as ethiofencarb (Ma, Jarzak, & Thiemann, 2001).
Synthesis and Structural Studies
The compound has been involved in the synthesis and characterization of a new ligand, N , N -bis(2-quinolylmethyl)- N -bis(2-pyridyl)methylamine (2PyN2Q), as reported by (Lo et al., 2015). This study included the synthesis of copper(II) and zinc(II) complexes of this ligand, revealing insights into the influence of quinoline rings on ligand binding and the basicity of the quinolinyl donors.
Catalyst Preparation
(2-Quinolyl)methylamine hydrochloride has been used in the preparation of pincer 4-functionalized 2-aminomethylbenzo[h]quinoline Ruthenium catalysts for ketone reduction. This application demonstrates the compound's role in synthesizing complex molecules with potential uses in various chemical processes (Facchetti et al., 2016).
Enzymatic Studies
In enzymatic studies, (2-Quinolyl)methylamine hydrochloride is a component of the redox prosthetic group in methylamine dehydrogenase (MADH), an enzyme from methylotrophic soil bacteria. The unique quinonoid redox prosthetic group, composed of two cross-linked tryptophyl residues, plays a functional role in the active site of the enzyme (McIntire, Wemmer, Chistoserdov, & Lidstrom, 1991).
Antimicrobial Screening
The compound has also been involved in the synthesis of quinoline-based heterocycles, which were then screened for antimicrobial activity. Some derivatives exhibited significant activity against various bacterial and fungal strains (Desai & Dodiya, 2014).
Amperometric Detection of Histamine
Methylamine dehydrogenase, containing a quinoprotein, has been used to construct enzyme electrodes capable of detecting histamine. This demonstrates the compound's potential in developing sensors for biomedical applications (Loughran, Hall, Turner, & Davidson, 1995).
Synthesis of Quinoxaline Derivatives
The compound has been used in the synthesis of various quinoxaline derivatives, aiming to optimize antimicrobial activity. This application highlights its role in the development of potential pharmaceutical agents (Singh, Deivedi, Hashim, & Singhal, 2010).
Safety and Hazards
Propiedades
IUPAC Name |
quinolin-2-ylmethanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2.ClH/c11-7-9-6-5-8-3-1-2-4-10(8)12-9;/h1-6H,7,11H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUSYYDXUTFWSRV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)CN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20594274 |
Source


|
| Record name | 1-(Quinolin-2-yl)methanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20594274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
861036-67-1 |
Source


|
| Record name | 1-(Quinolin-2-yl)methanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20594274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1H-pyrrolo[3,2-c]pyridine-3-carboxaldehyde](/img/structure/B1319988.png)







![5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride](/img/structure/B1320004.png)
![(9H-Fluoren-9-YL)methyl 2,4-dichloro-7,8-dihydropyrido[4,3-D]pyrimidine-6(5H)-carboxylate](/img/structure/B1320005.png)

